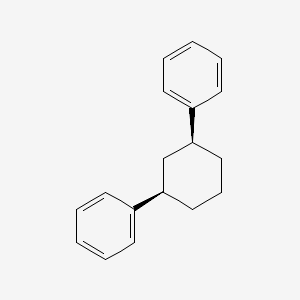
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate: is a chemical compound with a complex structure that includes a cyclopentane ring, a pentenyl side chain, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentanone with a suitable alkylating agent to introduce the pentenyl side chain. This is followed by esterification with methanol under acidic or basic conditions to form the final ester product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate serves as a building block for the synthesis of more complex molecules
Biology: The compound may be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases. It can also serve as a model compound for studying the metabolism of esters in biological systems.
Medicine: Potential applications in pharmaceuticals include the development of prodrugs, where the ester group can be hydrolyzed in vivo to release the active drug. The compound’s structure may also be modified to enhance its pharmacokinetic properties.
Industry: In materials science, this compound can be used as a precursor for the synthesis of polymers and other advanced materials
Wirkmechanismus
The mechanism by which Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate exerts its effects depends on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)-: This compound shares a similar cyclopentane ring structure with a butenyl side chain.
2-Pentene, 2-methyl-: This compound has a similar pentenyl side chain but lacks the cyclopentane ring and ester group.
Uniqueness: Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate is unique due to the combination of its cyclopentane ring, pentenyl side chain, and ester functional group. This combination imparts specific chemical properties that make it valuable in various applications, from organic synthesis to pharmaceuticals and materials science.
Eigenschaften
| 42536-97-0 | |
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
methyl 2-[(1S,2S)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m0/s1 |
InChI-Schlüssel |
GEWDNTWNSAZUDX-NNOMMRTBSA-N |
Isomerische SMILES |
CC/C=C/C[C@H]1[C@@H](CCC1=O)CC(=O)OC |
Kanonische SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





